molecular formula C23H22O6 B1667746 Barbigerone CAS No. 75425-27-3

Barbigerone

Cat. No. B1667746
CAS RN: 75425-27-3
M. Wt: 394.4 g/mol
InChI Key: OBIUGMGQVQMVSK-UHFFFAOYSA-N
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Description

Barbigerone is one of a few pyranoisoflavones among several groups of isoflavones. It was first isolated from the seed of a leguminous plant Tephrosia barbigera .


Synthesis Analysis

A concise and highly efficient protocol for the synthesis of barbigerone and its structural analogues has been reported. Resorcinol was converted to the final products via Friedel-Crafts reaction, pyranoid ring formation, aldol reaction, and oxidation-rearrangement-cyclization with 24%~30% overall yields .


Molecular Structure Analysis

The molecular structure of Barbigerone is C23H22O6 with a molar mass of 394 g/mol .


Chemical Reactions Analysis

Barbigerone (Bar), an anti-cancer isoflavone, is water insoluble and an effective delivery route is through encapsulation in cyclodextrins (CDs) followed by a second encapsulation in liposomes .


Physical And Chemical Properties Analysis

Barbigerone from S. globosus is validated to have significant antioxidant property .

Scientific Research Applications

Improved Water Solubility and Anticancer Activity

Barbigerone, complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD), shows enhanced water solubility, a crucial factor for drug delivery systems. This complexation does not compromise its anticancer properties, suggesting potential for improved delivery methods for water-insoluble anticancer agents like barbigerone (Qiu et al., 2014).

Anti-Tumor Effects in Melanoma

Barbigerone has demonstrated significant inhibitory effects on tumor angiogenesis, growth, and metastasis in melanoma. It does this through downregulating the MEK3/6/p38 MAPK signaling pathway, presenting a strong case for its potential as an anti-cancer drug (Yang et al., 2014).

Potential Therapeutic Agent Against Parkinson's Disease

In a study focusing on Parkinson’s disease, barbigerone showed promising effects in reducing oxidative stress and inflammatory cytokines in a rotenone-induced rat model. This suggests its potential application as a therapeutic agent in neurodegenerative diseases (Alharthy et al., 2023).

Inhibition of Tumor Angiogenesis in Lung Cancer

Barbigerone has been effective in inhibiting tumor angiogenesis and the growth of non-small-cell lung cancer xenografts. This is achieved through its action on VEGFR2 signaling pathways, highlighting its potential in lung cancer treatment (Li et al., 2012).

Liposomal Nanoparticle for Anticancer Activities

A study on barbigerone encapsulated in hydroxypropyl-β-cyclodextrin and liposomal nanoparticles showed a significant increase in anti-cancer activity, particularly in hepatic and colon cancers. This encapsulation method may offer a new approach to cancer therapy (Qiu et al., 2015).

Anti-Inflammatory Properties

Barbigerone and its analogues have been synthesized and evaluated for their anti-inflammatory effects, specifically in inhibiting TNF-α production. This suggests potential applications in anti-inflammatory therapies (Wei et al., 2014).

properties

IUPAC Name

8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-f]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIUGMGQVQMVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226352
Record name Barbigerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barbigerone

CAS RN

75425-27-3
Record name 8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75425-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbigerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075425273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbigerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARBIGERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BE3F2B4GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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